ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate
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Overview
Description
Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxane ring substituted with a methoxyphenyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate oxane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents, catalysts, and protective groups to enhance the yield and purity of the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and reliability of the product for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the methoxyphenyl and carbamate moieties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology and medicine, it may serve as a potential drug candidate or a tool for studying biochemical pathways. In industry, this compound can be utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The carbamate moiety may interact with enzymes or receptors, leading to changes in biochemical processes. The methoxyphenyl group may also contribute to the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate can be compared with other similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of the oxane ring, methoxyphenyl group, and carbamate moiety in this compound sets it apart from these related compounds .
Properties
IUPAC Name |
ethyl N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-15(18)17-12-16(8-10-20-11-9-16)13-6-4-5-7-14(13)19-2/h4-7H,3,8-12H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEKREBYQIIUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1(CCOCC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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